(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.
Formation of the Triazole Ring: The triazole ring is usually synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Coupling of the Rings: The thiazole and triazole rings are then coupled together using suitable reagents and conditions, such as the use of strong acids or bases to facilitate the cyclization process.
Introduction of Substituents: The various substituents, such as the benzyloxy and methoxy groups, are introduced through nucleophilic substitution reactions using appropriate reagents like benzyl chloride and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl chloride, methoxybenzyl chloride, and other halogenated compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Interact with DNA/RNA: Affect the replication and transcription processes.
Modulate Receptor Activity: Bind to receptors on cell surfaces, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolotriazoles: Compounds with similar thiazole and triazole ring structures.
Benzylidene Derivatives: Compounds with similar benzylidene substituents.
Chlorophenyl Derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of substituents and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H18ClN3O3S |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
(5E)-2-(4-chlorophenyl)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H18ClN3O3S/c1-31-21-13-17(7-12-20(21)32-15-16-5-3-2-4-6-16)14-22-24(30)29-25(33-22)27-23(28-29)18-8-10-19(26)11-9-18/h2-14H,15H2,1H3/b22-14+ |
InChI Key |
HDJKPKVUOOHCBY-HYARGMPZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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